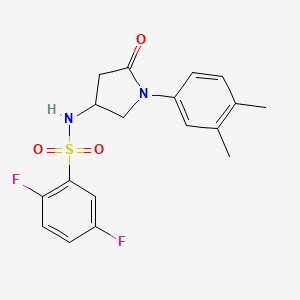
N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2,5-difluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2,5-difluorobenzenesulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrolidinone ring, a dimethylphenyl group, and a difluorobenzenesulfonamide moiety, making it a unique structure with interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2,5-difluorobenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of 3,4-dimethylphenylamine with a suitable acylating agent to form an intermediate amide. This intermediate is then subjected to cyclization to form the pyrrolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining high purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2,5-difluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be investigated for its biological activity, including potential interactions with enzymes or receptors.
Medicine: The compound could be explored for its therapeutic potential, particularly if it exhibits bioactivity relevant to certain diseases.
Industry: It may find applications in the development of new materials or as a component in chemical processes.
Mecanismo De Acción
The mechanism of action of N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2,5-difluorobenzenesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific context in which the compound is used, such as its role in inhibiting an enzyme or binding to a receptor .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2,5-difluorobenzenesulfonamide include other sulfonamide derivatives and pyrrolidinone-containing molecules. Examples include:
- N-(3,4-dimethylphenyl)-2,5-difluorobenzenesulfonamide
- N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide
Uniqueness
What sets this compound apart is the combination of its structural features, which may confer unique chemical and biological properties. The presence of both the difluorobenzenesulfonamide and pyrrolidinone moieties could result in distinct reactivity and interactions compared to other similar compounds .
Propiedades
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2,5-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O3S/c1-11-3-5-15(7-12(11)2)22-10-14(9-18(22)23)21-26(24,25)17-8-13(19)4-6-16(17)20/h3-8,14,21H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXXFLNMDQXKIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C3=C(C=CC(=C3)F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-cyclopropyl-4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2836844.png)
![6-(Pyridin-3-yl)-2-{[1-(pyrimidin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2836846.png)
![3-butyl-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
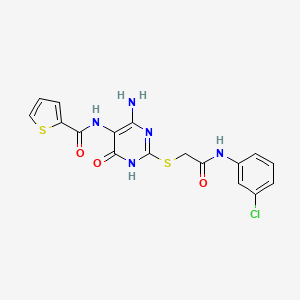
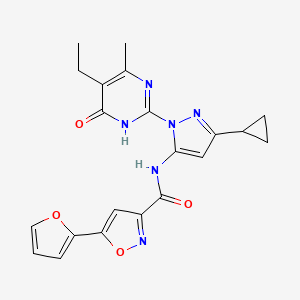
![6-[(4-methoxyphenyl)methyl]-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2836856.png)
![6-ethyl 3-methyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2836857.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2836858.png)
![2-methyl-5-[(4-methylphenyl)(morpholin-4-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2836859.png)
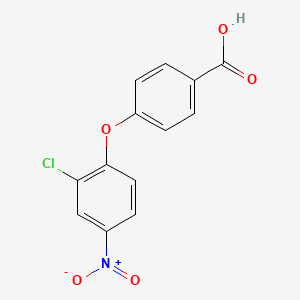
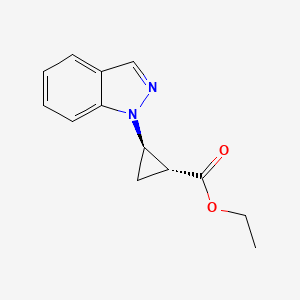
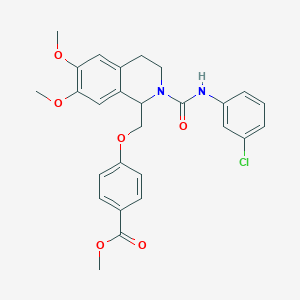
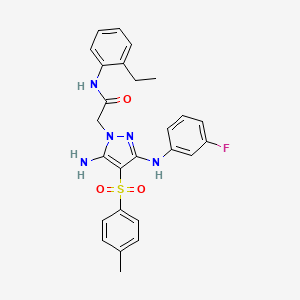
![4-(benzyloxy)-N-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B2836865.png)
